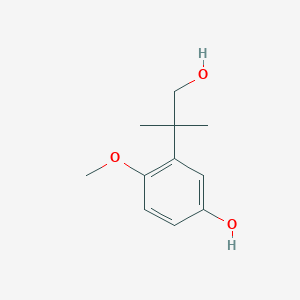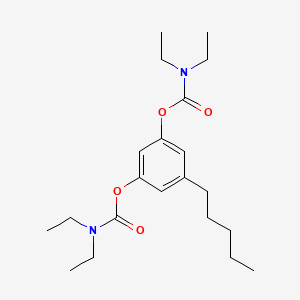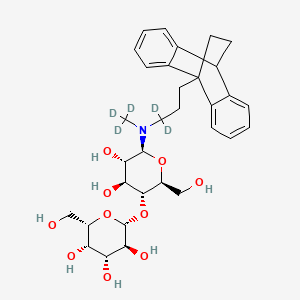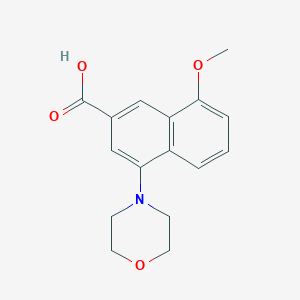
8-Methoxy-4-(morpholin-4-yl)naphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-4-morpholin-4-ylnaphthalene-2-carboxylic acid is a chemical compound known for its unique structure and properties. It is a naphthalene derivative with a methoxy group at the 8th position and a morpholine ring at the 4th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-morpholin-4-ylnaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-Methoxy-4-morpholin-4-ylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydro derivatives.
Aplicaciones Científicas De Investigación
8-Methoxy-4-morpholin-4-ylnaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 8-methoxy-4-morpholin-4-ylnaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and have diverse biological activities.
Thiophene Derivatives: These compounds are known for their applications in medicinal chemistry and materials science.
Uniqueness
8-Methoxy-4-morpholin-4-ylnaphthalene-2-carboxylic acid stands out due to its unique combination of a naphthalene core with methoxy and morpholine substituents. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
921761-09-3 |
|---|---|
Fórmula molecular |
C16H17NO4 |
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
8-methoxy-4-morpholin-4-ylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO4/c1-20-15-4-2-3-12-13(15)9-11(16(18)19)10-14(12)17-5-7-21-8-6-17/h2-4,9-10H,5-8H2,1H3,(H,18,19) |
Clave InChI |
WLHJAOALIIWDOU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C=C(C=C2N3CCOCC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl](/img/structure/B13841079.png)
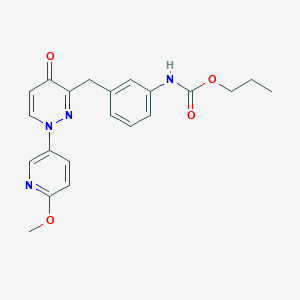
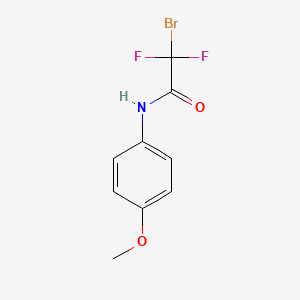
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol](/img/structure/B13841099.png)
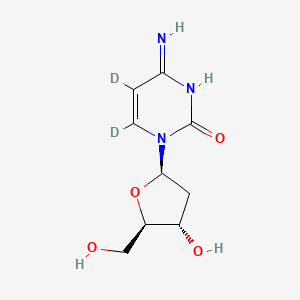
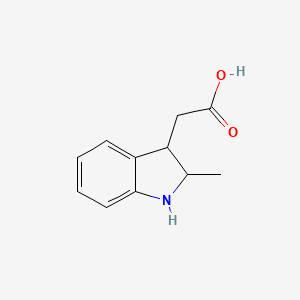
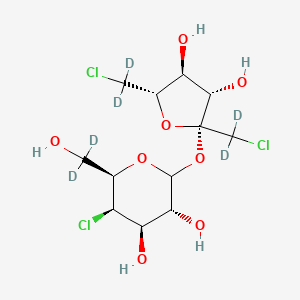
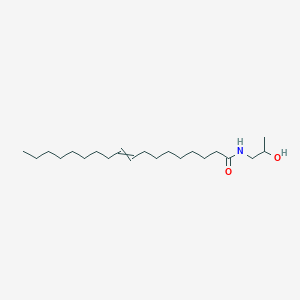
![[(10S,11S,12R,13R,15R)-3,4,5,11,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13841131.png)
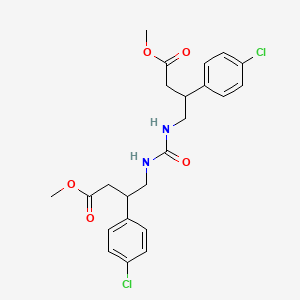
![6-[(2-Chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13841135.png)
